4-methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]benzaldehyde
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Overview
Description
4-Methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]benzaldehyde is an organic compound with the molecular formula C13H14N2O2 and a molecular weight of 230.26 g/mol . This compound is characterized by the presence of a methoxy group, a pyrazole ring, and a benzaldehyde moiety, making it a versatile intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]benzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with 4-methyl-1H-pyrazole in the presence of a suitable base and solvent . The reaction conditions often include:
Base: Sodium hydride or potassium carbonate
Solvent: Dimethylformamide or tetrahydrofuran
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]benzaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Methanol, ethanol, dichloromethane
Major Products Formed
Oxidation: 4-methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]benzoic acid
Reduction: 4-methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]benzyl alcohol
Scientific Research Applications
4-Methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]benzaldehyde has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzaldehyde: Lacks the pyrazole ring, making it less versatile in certain synthetic applications.
4-Methyl-1H-pyrazole: Lacks the benzaldehyde moiety, limiting its use in aldehyde-specific reactions.
4-Methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]benzoic acid: An oxidized form of the compound with different chemical properties and applications.
Properties
IUPAC Name |
4-methoxy-3-[(4-methylpyrazol-1-yl)methyl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-10-6-14-15(7-10)8-12-5-11(9-16)3-4-13(12)17-2/h3-7,9H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHMEHTYRMBOMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2=C(C=CC(=C2)C=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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